molecular formula C15H16O2 B6322965 2-tert-Butyl-1-naphthoic acid CAS No. 32338-71-9

2-tert-Butyl-1-naphthoic acid

Cat. No.: B6322965
CAS No.: 32338-71-9
M. Wt: 228.29 g/mol
InChI Key: WESUCKAJZHODFI-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-naphthoic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a naphthalene core substituted with a carboxylic acid group and a sterically hindering tert-butyl group, which can profoundly influence its physicochemical properties and binding affinity in molecular design . Researchers utilize 1-naphthoic acid derivatives as versatile building blocks for the development of novel therapeutic agents . Specifically, naphthoic acid scaffolds have been explored as potent antagonists for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which is a target for inflammatory and diabetic conditions . The structural motif of the tert-butyl group is often incorporated to modulate a compound's metabolic stability and oral bioavailability, making this derivative a valuable template for structure-activity relationship (SAR) studies and the creation of high-affinity molecular probes . This product is intended for research applications as a key synthetic intermediate in pharmaceutical development, agrochemical research, and the synthesis of advanced materials . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-tert-butylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,3)12-9-8-10-6-4-5-7-11(10)13(12)14(16)17/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUCKAJZHODFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Tert Butyl 1 Naphthoic Acid and Its Analogues

Direct Synthesis Approaches to the Naphthoic Acid Core

Direct synthesis methods aim to build the fundamental naphthoic acid structure through various catalytic and chemical reactions.

Transition-Metal-Catalyzed Annulation and C-H Activation Strategies

Transition-metal catalysis has emerged as a powerful tool for the construction of complex aromatic systems. nih.govrsc.org Ruthenium-catalyzed C-H activation and double-alkyne annulation of phthalic acids or anhydrides provide an efficient route to multisubstituted 1-naphthoic acids. acs.orgacs.org This [2+2+2] benzannulation reaction utilizes atmospheric oxygen as a sustainable oxidant, demonstrating high atom and step economy. acs.orgacs.org The reaction proceeds with good regioselectivity and yields, accommodating various substituents on the phthalic acid starting material, including alkyl, alkoxy, and even strongly electron-withdrawing groups like trifluoromethyl and nitro groups. acs.org The presence of the free carboxyl group in the product facilitates further molecular diversification. acs.orgacs.org

Palladium-catalyzed C-H activation has also been extensively studied, with strong acids like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) often promoting various C-H functionalization reactions, including carboxylation. nih.gov Computational studies suggest that strong acids can enhance the coordination of the directing group to the palladium catalyst, thereby lowering the energy barrier for C-H activation. nih.gov

Catalyst SystemReactantsProductKey Features
Ru-catalystPhthalic acids/anhydrides, two alkynesMultisubstituted 1-naphthoic acids[2+2+2] benzannulation, uses air as oxidant, high atom economy. acs.orgacs.org
Pd(II)-catalyst with strong acidAromatic substratesFunctionalized aromatic acidsAcid promotes C-H activation by enhancing catalyst-substrate coordination. nih.gov

Photochemical and Aerobic Oxidation Routes

Photochemical methods offer a green chemistry approach to organic synthesis, often utilizing light as a clean reagent. researchgate.net The solar photooxygenation of 5-amido-1-naphthols, for instance, can yield 5-amido-1,4-naphthoquinones in good to excellent yields, with sunlight often proving more efficient than artificial light sources. researchgate.net While not a direct synthesis of naphthoic acid, this highlights the utility of photochemical oxidation in modifying naphthalene (B1677914) cores.

Aerobic oxidation, often in the presence of transition metal catalysts, provides another avenue. Iron-catalyzed asymmetric aerobic oxidative coupling of 2-naphthol (B1666908) derivatives can be performed in the air at elevated temperatures with high enantioselectivity. nih.gov Furthermore, a bioinspired approach using an ortho-naphthoquinone catalyst enables the aerobic oxidation of alcohols to aldehydes and ketones, mimicking the activity of alcohol dehydrogenase (ADH) without the need for metal catalysts. organic-chemistry.org This organocatalytic system operates through an intramolecular 1,5-hydrogen atom transfer. organic-chemistry.org The oxidative cleavage of alkynes to carboxylic acids can also be achieved under aerobic photooxidative conditions in the presence of catalytic amounts of carbon tetrabromide. organic-chemistry.org

MethodReactantsCatalyst/ConditionsProduct
Solar Photooxygenation5-Amido-1-naphtholsDye sensitizer, sunlight5-Amido-1,4-naphthoquinones
Aerobic Oxidative Coupling2-Naphthol derivativesFe(salan) complexes, air, 60°CCoupled 2-naphthols
Bioinspired Aerobic OxidationAlcoholsortho-Naphthoquinone, baseAldehydes and Ketones
Aerobic Photooxidative CleavageAlkynesCarbon tetrabromide, photoirradiationCarboxylic acids

Oxidative Functionalization of Alkylnaphthalenes

The oxidation of alkylnaphthalenes presents a direct route to naphthalene carboxylic acids. For example, alkylnaphthalenes can be oxidized with nitrogen dioxide gas at elevated temperatures to produce carboxylic acids with good yields. google.com The presence of selenium during the oxidation can improve the color of the crude product. google.com Another method involves the oxidation of acenaphthene (B1664957) and its derivatives to quinones, which can then be converted to the corresponding carboxylic acids. google.com

ReactantOxidizing AgentConditionsProduct
AlkylnaphthalenesNitrogen dioxide gasElevated temperaturesNaphthalene carboxylic acids
AcenaphtheneNot specified in snippetNot specified in snippetAcenaphthenequinone, then carboxylic acid

Carboxylation Reactions

Direct carboxylation of naphthalene offers a highly atom-economical pathway to naphthoic acids. 1-Naphthoic acid can be synthesized from naphthalene and carbon dioxide using a Lewis acid catalyst. google.com This method avoids the use of heavy metal catalysts and large quantities of oxidants often required in traditional methods like the oxidation of 1-methylnaphthalene. google.com The reaction proceeds with high selectivity and a 100% atom utilization rate. google.com

Another approach involves the carboxylation of naphthoic acid to produce naphthalene dicarboxylic acids. google.com This process can be carried out at temperatures between 380°C and 420°C. google.com Enzymatic carboxylation has also been identified, where naphthalene is converted to 2-naphthoic acid by a naphthalene carboxylase found in sulfate-reducing bacteria. nih.govresearchgate.net This biochemical reaction is a key step in the anaerobic degradation of polycyclic aromatic hydrocarbons. nih.govresearchgate.net Additionally, 1-naphthoic acid can be prepared by the carboxylation of the Grignard reagent derived from 1-bromonaphthalene. wikipedia.orgorgsyn.org

MethodReactantsCatalyst/ConditionsProduct
Direct CarboxylationNaphthalene, Carbon dioxideLewis acid1-Naphthoic acid
Disproportionation/Isomerization2-Naphthoic acidMetal oxide catalyst, 380-420°CNaphthalene dicarboxylic acid
Enzymatic CarboxylationNaphthalene, BicarbonateNaphthalene carboxylase2-Naphthoic acid
Grignard Reaction1-Bromonaphthalene, Carbon dioxideMagnesium1-Naphthoic acid

Functionalization and Derivatization from Precursor Compounds

This strategy involves modifying a pre-existing naphthalene ring system to introduce the desired functional groups.

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

The Friedel-Crafts alkylation is a classic and important method for introducing alkyl groups onto aromatic rings using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.educerritos.edu This reaction can be used to introduce a tert-butyl group onto a naphthalene precursor. The tert-butylation of naphthols has been studied using methods such as Friedel-Crafts alkylation with a tert-butyl halide, or alkylation with isobutylene (B52900) or tert-butanol (B103910) in the presence of a protic acid. arkat-usa.org For example, the tert-butylation of naphthalene-2,6-diol with tert-butanol and trifluoroacetic acid (TFA) at 60°C yields 3,7-di-tert-butylnaphthalene-2,6-diol, although the yield may be modest. arkat-usa.org The regiochemistry of Friedel-Crafts alkylation on naphthalene systems can sometimes be unusual, with alkylation occurring at electronically deactivated positions. nih.gov

ReactantReagentsCatalystProduct
Naphthalene-2,6-dioltert-ButanolTrifluoroacetic acid (TFA)3,7-Di-tert-butylnaphthalene-2,6-diol
Biphenyltert-Butyl chlorideAluminum chloride (AlCl₃)4,4'-Di-tert-butylbiphenyl
t-Butylbenzenet-Butyl chlorideAluminum chloridep-Di-t-butylbenzene

Esterification and Amidation Procedures

The conversion of 2-tert-butyl-1-naphthoic acid into its corresponding esters and amides is a fundamental aspect of its derivatization. These reactions are essential for modifying the compound's physicochemical properties and for preparing intermediates for more complex molecules.

Esterification:

The Steglich esterification is a particularly mild and effective method for converting sterically hindered and acid-sensitive carboxylic acids into esters. organic-chemistry.org This makes it a suitable choice for the esterification of this compound, especially when reacting with alcohols like tert-butanol, which are prone to forming carbocations and subsequent elimination products under harsher, acidic conditions. organic-chemistry.org The reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org DMAP acts as a catalyst by forming a more reactive acyl-pyridinium species. organic-chemistry.org

Amidation:

Similar to esterification, the formation of amides from this compound can be achieved using coupling reagents like DCC. The reaction with amines is generally more facile than with alcohols and often does not require a catalyst like DMAP. The O-acylisourea intermediate readily reacts with the amine to form the corresponding amide. organic-chemistry.org

These esterification and amidation procedures provide access to a wide array of derivatives. For instance, the synthesis of inherently chiral p-tert-butylcalix skpharmteco.comarene carboxylic acid derivatives has been reported, showcasing the utility of these methods in creating complex supramolecular structures. researchgate.net

Halodecarboxylation Reactions for Halogenated Derivatives

Halodecarboxylation is a synthetic strategy that transforms carboxylic acids into organic halides by replacing the carboxyl group with a halogen atom. nih.govacs.org This method is particularly valuable for producing halogenated aromatic compounds, including derivatives of this compound, which may not be easily accessible through direct electrophilic aromatic substitution due to the directing effects of existing substituents. nih.gov

The reaction, often referred to as the Hunsdiecker reaction when using silver salts of carboxylic acids, can be performed with various reagents. researchgate.net Modern variations utilize reagents like N-halosuccinimides in the presence of a catalyst. researchgate.net The process involves the cleavage of the carbon-carbon bond of the carboxylic acid group and the subsequent trapping of the resulting intermediate with a halogen source. nih.govacs.org

This reaction can be applied to a wide range of both aliphatic and aromatic carboxylic acids. nih.govacs.org For aromatic acids, it provides a route to aryl halides. nih.gov While the reaction with naphthoic acid itself can sometimes lead to polybrominated products, careful control of reaction conditions can favor the desired monohalogenated derivative. acs.org The mechanism can proceed through a radical pathway, as evidenced by experiments with optically active acids and substrates that could undergo carbocation rearrangement. nih.gov

Derivatization for Advanced Analytical Probes

The functionalization of this compound and its analogues is a key step in the development of advanced analytical probes. By introducing specific functional groups, the molecule can be tailored to interact with and detect specific analytes or to possess unique photophysical properties.

One approach involves the synthesis of complex structures, such as linking derivatives to a quinone scaffold, which is known for its biological activity. nih.gov These hybrid molecules can be synthesized through one-pot reactions, for example, via nucleophilic substitution in a solvent like DMSO, often requiring minimal purification. nih.gov

Furthermore, derivatization can be used to create fluorescent probes. The naphthalene core of this compound provides a basis for fluorescence, and modification of the substituents can tune the emission properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and thus its fluorescence wavelength and quantum yield.

Recent advancements in C-H amination of arenes offer another avenue for derivatization. acs.org This method allows for the direct introduction of amino groups onto the naphthalene ring system, providing a handle for further functionalization. The regioselectivity of this reaction can be complementary to traditional electrophilic aromatic substitution, offering access to novel isomers. acs.org For example, the C-H amination of 1-methoxynaphthalene (B125815) has been shown to occur at the 2-position, whereas bromination typically occurs at the 4-position. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgyoutube.com

Solvent-Free and Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. nih.gov Solvents contribute significantly to the mass of a chemical process and can have substantial environmental impacts. skpharmteco.com

Solvent-Free Systems:

Whenever possible, running reactions in the absence of a solvent is a highly effective green approach. This can be achieved through solid-state reactions or by using one of the reactants as the solvent. Such methods not only reduce solvent waste but can also lead to higher reaction rates and easier product isolation.

Catalytic Systems:

The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can facilitate a reaction multiple times, minimizing waste compared to stoichiometric reagents. youtube.com Catalytic hydrogenation, for example, is considered a very atom-efficient reaction. wikipedia.orgprimescholars.com In the context of synthesizing precursors to this compound or its derivatives, employing catalytic methods for key bond-forming reactions would be highly beneficial.

The development of reactions in more benign solvents is also a significant area of research. Water is an ideal green solvent for certain reactions, though its use can be limited by the solubility of organic substrates and potential side reactions. nih.gov Bio-based solvents, such as Cyrene™ and Cygnet 0.0, are being explored as sustainable alternatives to toxic polar aprotic solvents like DMF and NMP. nih.gov

Atom-Economy and Step-Economy Considerations

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. wikipedia.org A reaction with high atom economy is one that generates minimal byproducts. The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100. wikipedia.orgscranton.edu

For example, rearrangement and addition reactions often have 100% atom economy, as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. scranton.edu Designing synthetic routes to this compound that maximize atom economy is a key goal of green chemistry. nih.govcolby.edu

Step Economy:

Step economy refers to the efficiency of a synthesis in terms of the number of individual reaction steps. nih.gov Fewer steps generally mean less waste, lower energy consumption, and reduced cost. Multicomponent reactions (MCRs), where multiple reactants combine in a single operation to form a complex product, are excellent examples of step-economic syntheses. nih.govcolby.edu These reactions are also often atom-economical.

Biomimetic syntheses, which mimic natural processes, can also be highly step- and atom-economical. nih.gov Applying these principles to the synthesis of this compound and its analogues would involve designing convergent and cascade reactions that build molecular complexity efficiently.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis, chiral recognition, and as active pharmaceutical ingredients. Achieving high levels of stereoselectivity is a primary challenge in this area.

One notable example is the stereoselective synthesis of inherently chiral p-tert-butylcalix skpharmteco.comarene carboxylic acids. researchgate.net These macrocyclic compounds possess a defined three-dimensional structure, and the introduction of a carboxylic acid group in a specific spatial arrangement creates a chiral molecule. The synthesis of both enantiomers of these calixarene (B151959) derivatives has been achieved through stereoselective reactions, and their absolute configurations have been confirmed by X-ray analysis. researchgate.net

The development of stereoselective methods often relies on the use of chiral catalysts, auxiliaries, or starting materials. For instance, a Diels-Alder reaction, which can be highly atom-efficient, can also be rendered chemo-, regio-, diastereo-, and enantioselective through the use of appropriate chiral catalysts or dienophiles. wikipedia.org

While specific examples of stereoselective syntheses directly targeting simple chiral derivatives of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis would be applicable. This could involve, for example, the asymmetric hydrogenation of an unsaturated precursor or the kinetic resolution of a racemic mixture of this compound or its derivatives.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Investigations of C-H Activation and Functionalization

The activation of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, and mechanistic studies are crucial for advancing this field. While direct mechanistic studies on 2-tert-Butyl-1-naphthoic acid are not extensively detailed in the provided results, the broader context of C-H activation provides a framework for understanding its potential reactivity.

Mechanistic investigations into C-H activation often focus on the role of metal catalysts. dtic.mildoaj.org These studies have revealed that the process can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, and sigma-bond metathesis. The specific mechanism is highly dependent on the metal, the ligands, and the substrate. For instance, in platinum-based systems, evidence points to the existence of discrete intermediates along the C-H activation pathway. dtic.mil The ability of ligands to influence individual steps of C-H activation is a key area of research. dtic.mil

Recent advances have highlighted the importance of base metals like iron, cobalt, and manganese in catalyzing C-H functionalization. doaj.org Mechanistic studies in these systems are critical as their modes of action can differ significantly from those of precious metals. doaj.org Computational methods, combined with experimental techniques like mass spectrometry, have become powerful tools for elucidating the complex mechanisms of transition metal-catalyzed C-H activation reactions. researchgate.net These studies can reveal details about the rate-determining step, the role of ligands, and the nature of reactive intermediates. researchgate.netrsc.org For example, in some palladium-catalyzed reactions, the C-H activation step has been identified as rate-determining. rsc.org The design of specialized ligands, such as mono-N-protected amino acids (MPAA), has enabled meta-selective C-H activation, with mechanistic studies revealing the crucial role of the ligand as a proton acceptor. researchgate.net

The tert-butyl group in this compound can exert significant steric and electronic effects, which would influence the regioselectivity and rate of C-H activation on the naphthalene (B1677914) core. The carboxylic acid moiety can also act as a directing group, coordinating to a metal center and facilitating C-H activation at a specific position. The isolation and characterization of intermediates, such as chiral palladacycles in asymmetric C-H functionalization, provide direct evidence for the proposed mechanisms and the origins of stereoselectivity. chemrxiv.org

Detailed Analysis of Annulation and Cyclization Processes

Annulation and cyclization reactions are powerful strategies for the construction of cyclic and polycyclic aromatic systems. The naphthalene framework of this compound makes it a relevant subject for understanding the mechanisms of such transformations, which often involve the formation of new rings onto an existing aromatic core.

Several named annulation reactions, such as the Hauser, Kraus, and Sammes annulations, provide pathways to substituted naphthalenes and related structures. harvard.edu These reactions often proceed through anionic cyclization mechanisms. For example, the Hauser annulation involves the conjugate addition of a nucleophile, such as a phthalide (B148349) anion, to an acceptor, followed by an intramolecular condensation and subsequent elimination to form a hydroxynaphthalene derivative. harvard.edu The choice of nucleophile and reaction conditions can significantly impact the efficiency of these annulation strategies. harvard.edu

More broadly, cyclization reactions can be initiated by the ring-opening of small, strained rings like cyclopropanes and cyclobutanes. rsc.org These methods have become well-established in synthetic chemistry for creating diverse molecular architectures. Recent advancements have focused on developing new catalytic methods for these types of cyclization and annulation reactions. rsc.org

A dearomative (3 + 2) cycloaddition reaction offers a novel approach to C-H amination of arenes, including naphthalene derivatives. acs.org The mechanism involves the formation of a fused triazolinium adduct, which then undergoes a sequence of C-N and N-N bond cleavages to yield the aminated aromatic product. acs.org This process highlights how cycloaddition can be a key step in a formal C-H functionalization reaction.

The specific substitution pattern of this compound, with the bulky tert-butyl group and the carboxylic acid, would be expected to influence the regiochemical outcome of any annulation or cyclization reaction by directing the approach of incoming reagents.

Understanding Acyl Migrations and Rearrangement Reactions

Acyl migration, a specific type of rearrangement reaction, involves the transfer of an acyl group from one position to another within a molecule. This process is particularly relevant in the chemistry of polyfunctional molecules where multiple sites are available for acylation.

A notable example of a rearrangement that provides access to naphthoic acid derivatives is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov This reaction proceeds through a proposed mechanism involving the opening of the oxa-bridge to form a carbocation intermediate. nih.gov A subsequent 1,2-acyl shift, followed by rearomatization through proton loss, leads to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov The regiochemical outcome of this acyl migration can be influenced by the electronic properties of substituents on the aromatic ring. nih.gov For instance, electron-donating groups at certain positions can direct the migration to yield specific isomers. nih.gov

The study of acyl migration is not limited to synthetic intermediates. In natural products like chlorogenic acids, acyl migration describes the intramolecular transfer of a cinnamoyl moiety between different alcohol groups of the quinic acid core. nih.gov This transesterification reaction is pH-dependent, with increased rates observed under basic conditions. nih.gov

Radical-initiated group migration reactions have also been explored, particularly in the context of α,α-diarylallyl alcohols. sioc-journal.cn These reactions, which can proceed via semipinacol or neophyl-type rearrangements, provide a powerful strategy for synthesizing various carbonyl compounds. sioc-journal.cn While not directly involving a naphthoic acid, the principles of radical-mediated rearrangements could be applicable to derivatives of this compound under appropriate conditions.

The presence of the carboxylic acid and the tert-butyl group on the naphthalene ring of this compound would likely play a significant role in directing the course of any potential acyl migration or rearrangement reactions.

Decarboxylation Mechanism Studies

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. This reaction is particularly facile for certain classes of carboxylic acids, such as β-keto acids and their derivatives. youtube.comyoutube.comkhanacademy.orgmasterorganicchemistry.com

The generally accepted mechanism for the decarboxylation of a β-keto acid involves a cyclic, concerted transition state. khanacademy.orgmasterorganicchemistry.com The molecule adopts a conformation where the carboxylic acid proton can form an intramolecular hydrogen bond with the β-carbonyl oxygen. youtube.comkhanacademy.org Upon heating, a pericyclic reaction occurs: the hydroxyl proton is transferred to the carbonyl oxygen, the C-C bond between the carboxyl group and the α-carbon breaks to form carbon dioxide, and the π-electrons from the carbonyl of the carboxylic acid form a new C=C double bond, resulting in an enol intermediate. youtube.comyoutube.comkhanacademy.org This enol then tautomerizes to the more stable keto form. youtube.com

Another important decarboxylation method is the Barton decarboxylation, which proceeds through a radical mechanism. wikipedia.org In this reaction, a carboxylic acid is first converted into a thiohydroxamate ester, often called a Barton ester. wikipedia.org The reaction is initiated by a radical initiator, which leads to the formation of a tributylstannyl radical (from tributylstannane). wikipedia.org This radical attacks the sulfur atom of the Barton ester, leading to the homolytic cleavage of the N-O bond and the formation of a carboxyl radical. wikipedia.org This carboxyl radical readily loses carbon dioxide to form an alkyl radical, which then abstracts a hydrogen atom from the hydrogen donor to yield the final alkane product. wikipedia.org

For a simple aromatic carboxylic acid like this compound, decarboxylation is generally not a facile process under the conditions described for β-keto acids. However, under more forcing conditions or through alternative pathways, such as the Barton decarboxylation, the removal of the carboxylic acid group could be achieved.

Role of Catalysis in Mechanistic Control (e.g., Lewis Acid, Transition Metal Catalysis)

Catalysis plays a pivotal role in controlling the mechanism, and therefore the outcome, of many chemical reactions involving compounds like this compound. Catalysts can influence reaction rates, regioselectivity, and stereoselectivity by providing alternative, lower-energy reaction pathways.

Lewis Acid Catalysis: Lewis acids are often employed to activate functional groups and facilitate rearrangements. In the context of naphthoic acid synthesis, a Lewis acid was shown to mediate a 1,2-acyl shift in oxabenzonorbornadienes. nih.gov The proposed mechanism involves the coordination of the Lewis acid to an oxygen atom, which promotes the formation of a carbocation intermediate, setting the stage for the subsequent acyl migration. nih.gov The stoichiometric formation of an O-B bond in this process supports the direct involvement of the Lewis acid in the reaction mechanism. nih.gov

Transition Metal Catalysis: Transition metals are central to a vast array of catalytic transformations, most notably C-H activation and functionalization. dtic.mildoaj.org The mechanism of these reactions is intimately tied to the nature of the metal and its ligand sphere. For instance, palladium catalysts are widely used for C-H olefination reactions. rsc.org Mechanistic studies have shown that specialized ligands can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. rsc.org

In the realm of asymmetric catalysis, chiral ligands are used to induce enantioselectivity. The isolation of chiral palladacycle intermediates in Pd(II)-catalyzed C-H functionalization provides direct evidence for the role of the catalyst in establishing the stereochemistry of the product. chemrxiv.org These studies are crucial for the rational design of more effective enantioselective catalytic systems. chemrxiv.org

The carboxylic acid group in this compound can itself act as a directing group in transition metal-catalyzed C-H activation, coordinating to the metal center and guiding the functionalization to a specific ortho-position. The choice of catalyst—be it a Lewis acid or a transition metal complex—can thus be used to steer the reaction of this compound down different mechanistic pathways, leading to a diverse range of products.

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For 2-tert-Butyl-1-naphthoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, navigating the complexities arising from the substituted naphthalene (B1677914) ring system.

In the ¹H NMR spectrum, the protons of the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the carboxylic acid and the tert-butyl group. The tert-butyl group itself will present as a sharp singlet at approximately δ 1.4 ppm, integrating to nine protons. The acidic proton of the carboxyl group is anticipated to be a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its visibility can be dependent on the solvent and concentration.

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the naphthalene ring will also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on related structures and may vary slightly from experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH>10 (broad s)~175
C(CH₃)₃~1.4 (s, 9H)~35
C(CH₃)₃~31
Aromatic H7.2 - 8.5 (m)125 - 140
Aromatic C125 - 140

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. thermofisher.com These complementary techniques are invaluable for identifying functional groups and analyzing intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. sapub.org A sharp and intense absorption corresponding to the C=O stretching of the carboxyl group will appear around 1700 cm⁻¹. sapub.org The aromatic C-H stretching vibrations are anticipated to be observed as weaker bands just above 3000 cm⁻¹, while the C-C stretching vibrations within the naphthalene ring will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the tert-butyl group will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. thermofisher.com The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum, providing clear signals in the 1000-1600 cm⁻¹ range. The C=O stretch is also Raman active. A key advantage of Raman spectroscopy is its low sensitivity to water, which can be beneficial for analyzing samples with residual moisture.

Table 2: Expected Key Vibrational Frequencies for this compound (Note: These are expected ranges and the exact frequencies will be specific to the molecule.)

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer)2500-3300 (broad, strong)Weak
C=O Stretch (Carboxylic Acid)~1700 (strong, sharp)Moderate
Aromatic C-C Stretch1450-1600 (multiple bands)Strong
Aromatic C-H Stretch>3000 (weak to medium)Strong
tert-Butyl C-H Stretch2850-2970 (medium to strong)Medium to strong

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. youtube.com The naphthalene core of this compound is a well-known chromophore.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to show characteristic absorptions arising from π-π* transitions within the naphthalene ring system. researchgate.netbgu.ac.il Typically, naphthalenic compounds exhibit multiple absorption bands. A strong absorption band is expected at shorter wavelengths (around 220-250 nm), with one or more weaker, structured bands at longer wavelengths (in the range of 280-330 nm). The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.

Fluorescence Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. researchgate.netbgu.ac.il The emission spectrum will typically be a mirror image of the longest wavelength absorption band. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined. The presence of the carboxylic acid group may lead to pH-dependent changes in both the absorption and emission spectra, as deprotonation to the carboxylate will alter the electronic properties of the molecule.

Table 3: Predicted Photophysical Properties for this compound (Note: These are general predictions and experimental values will depend on solvent and other conditions.)

PropertyPredicted Value
λmax (Absorption)~230 nm, ~290-320 nm
λmax (Emission)>330 nm
Stokes ShiftExpected to be moderate

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov Furthermore, analysis of the fragmentation patterns provides valuable structural information.

For this compound, HRMS is expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds to the exact molecular formula, C₁₅H₁₆O₂.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow predictable pathways. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, followed by the loss of a neutral isobutene molecule. researchgate.net For carboxylic acids, characteristic fragmentations include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group as •COOH or CO₂ and H₂O. nih.gov The fragmentation pattern of this compound will likely be a combination of these pathways, providing confirmatory evidence for the presence of both the tert-butyl and carboxylic acid functionalities.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentProposed StructurePredicted m/z
[M]⁺C₁₅H₁₆O₂⁺228.1150
[M - CH₃]⁺C₁₄H₁₃O₂⁺213.0916
[M - C₄H₈]⁺C₁₁H₈O₂⁺172.0524
[M - OH]⁺C₁₅H₁₅O⁺211.1123
[M - COOH]⁺C₁₄H₁₅⁺183.1174

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 1-naphthoic acid and 2-naphthoic acid, allows for a predictive description of its solid-state arrangement. nih.gov

It is highly probable that this compound crystallizes in a centrosymmetric space group, forming hydrogen-bonded dimers through the carboxylic acid functionalities. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. The steric bulk of the tert-butyl group at the 2-position will significantly influence the crystal packing. It is likely to dictate the relative orientation of the naphthalene rings in adjacent dimers, potentially leading to a less compact packing arrangement compared to unsubstituted naphthoic acids. The planarity of the naphthalene ring system will be largely maintained, though some minor distortions may occur due to steric strain from the bulky tert-butyl group.

Table 5: Expected Crystallographic Parameters for this compound (based on analogues)

ParameterExpected Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionCarboxylic acid dimer via O-H···O hydrogen bonds
Influence of tert-Butyl GroupDictates overall crystal packing and may lead to steric-driven arrangements

Computational and Theoretical Investigations of 2 Tert Butyl 1 Naphthoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure, orbital energies, and thermodynamic stability.

Research on a series of ortho-substituted naphthoic acids using DFT at the B3LYP/6-31G level has shed light on how substituents influence the electronic properties of the naphthalene (B1677914) core. sciencepublishinggroup.comresearchgate.net These studies calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.comresearchgate.net For instance, a comprehensive quantum computing analysis on the parent molecule, naphthalene, using DFT with the aug-cc-pVQZ basis set determined the HOMO-LUMO gap to be 4.75 eV. samipubco.com

Systematic studies on BN-substituted naphthalene isomers have further demonstrated the power of combining computational analysis with experimental techniques like UV-PES and cyclic voltammetry to probe electronic structures. acs.org These investigations establish predictive principles, such as the observation that orientational isomers tend to have similar HOMO-LUMO gaps. acs.org For substituted naphthoic acids, properties such as total energy, binding energy, ionization potential, and electron affinity are calculated to build a complete energetic profile. sciencepublishinggroup.comresearchgate.net

Table 1: Calculated Electronic Properties of Naphthalene and Substituted Naphthoic Acids

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene DFT/aug-cc-pVQZ -6.13 -1.38 4.75
2-hydroxy-1-naphthoic acid DFT/B3LYP/6-31G -0.218 -0.076 0.142 (Hartree)
2-amino-1-naphthoic acid DFT/B3LYP/6-31G -0.198 -0.061 0.137 (Hartree)
2-methoxy-1-naphthoic acid DFT/B3LYP/6-31G -0.216 -0.059 0.157 (Hartree)

Data sourced from multiple computational studies. sciencepublishinggroup.comresearchgate.netsamipubco.com Note: Energy values for substituted naphthoic acids were originally reported in Hartree units and are presented as such.

Conformational Analysis and Rotational Barriers

The steric bulk of the tert-butyl group at the C2 position and the carboxylic acid at the C1 position introduces significant conformational constraints in 2-tert-Butyl-1-naphthoic acid. The most critical conformational feature is the rotational barrier around the single bond connecting the naphthalene ring to the carboxylic acid group (Ar-COOH).

Computational studies on tertiary 1-naphthoic acid amides (N,N-diethyl-1-naphthamide) using DFT have shown that rotation around the aryl-CO bond is a high-energy process. researchgate.netnih.gov These studies reveal that such rotations are often concerted with rotations in the substituent groups. researchgate.net For this compound, the large tert-butyl group adjacent to the carboxylic acid would be expected to create a very high rotational barrier. The molecule likely exists in a locked conformation where the carboxylic acid group is twisted out of the plane of the naphthalene ring to minimize steric repulsion with both the peri-hydrogen (at C8) and the adjacent tert-butyl group.

A study on various ortho-substituted naphthoic acids calculated the rotational barriers for the cis and trans transition states of the carboxylic group. sciencepublishinggroup.com This research demonstrated a direct correlation between the size and electronic nature of the ortho-substituent and the energy required for rotation, a finding that is directly applicable to understanding the conformational rigidity of this compound. sciencepublishinggroup.comresearchgate.net The steric energy associated with bulky groups has been explored in systems like 1,3,6,8-tetra-tert-butylnaphthalene, where significant strain and structural distortion are observed. acs.org

Table 2: Calculated Rotational Barriers for Related Naphthoic Acid Derivatives

Compound/Process Method Calculated Barrier (kcal/mol)
N,N-diethyl-1-naphthamide (Ar-CO rotation) DFT >20
2-hydroxy-1-naphthoic acid (cis TS) DFT/B3LYP/6-31G 8.81
2-amino-1-naphthoic acid (cis TS) DFT/B3LYP/6-31G 7.91

Data sourced from computational studies on naphthoic acid derivatives. sciencepublishinggroup.comresearchgate.net

Prediction and Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction pathways and predicting the feasibility of chemical transformations. For this compound, a key potential reaction is decarboxylation.

The mechanism of decarboxylation has been studied computationally for various carboxylic acids. nih.gov For beta-keto acids, the reaction typically proceeds through a cyclic, six-membered transition state involving the carbonyl oxygen and the carboxylic proton, leading to the formation of an enol intermediate and CO2. youtube.commasterorganicchemistry.com While this compound is not a beta-keto acid, thermal or catalytic decarboxylation is a plausible reaction. Computational studies on the catalytic decarboxylation of naphthenic acids over zeolite catalysts show that the mechanism involves protonation of the carbonyl oxygen by Brønsted acid sites on the catalyst surface, followed by the cleavage of the C-C bond. mdpi.com A similar mechanism could be modeled for this compound to understand its thermal stability and potential for conversion to 2-tert-butylnaphthalene.

Another area of interest is C-H activation. 1-Naphthoic acid is known to be a substrate for rhodium-catalyzed C-H olefination reactions, where the carboxylic acid group acts as a directing group. wikipedia.org DFT calculations could be employed to model the transition states of such a reaction for this compound, predicting the regioselectivity and influence of the bulky tert-butyl group on the reaction energetics.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide visual and quantitative insights into the reactive behavior of a molecule. nih.gov

The MEP map illustrates the charge distribution across a molecule. For a carboxylic acid like this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl and hydroxyl oxygens, indicating their susceptibility to electrophilic attack or participation in hydrogen bonding. rsc.org Conversely, a region of positive potential (blue) would be centered on the acidic proton. Studies on hydroxyl-substituted aromatic photoacids have successfully used the MEP value on the proton-donating atom, calculated via Time-Dependent DFT (TDDFT), to predict excited-state acidity (pKa*). rsc.org A similar approach could quantify the ground-state acidity of this compound.

FMO theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In naphthoic acids, the HOMO and LUMO are typically π-orbitals distributed across the naphthalene ring system. samipubco.comresearchgate.net The energies and spatial distribution of these orbitals, which can be precisely calculated, dictate the molecule's reactivity in processes like cycloadditions and electrophilic aromatic substitution. For example, analysis of the FMOs of the 2-naphthyl cation reveals that the frontier orbitals are primarily σ-type, which influences its electronic ground state. researchgate.net

Table 3: Key FMO and MEP Concepts

Concept Description Application to this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. The π-system of the naphthalene ring; dictates reactivity with electrophiles.
LUMO Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons, acts as an electron acceptor. The π*-system of the naphthalene ring and carbonyl group; dictates reactivity with nucleophiles.
MEP Molecular Electrostatic Potential; a 3D map of charge distribution. Identifies nucleophilic (oxygen atoms) and electrophilic (acidic proton) sites on the molecule.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound allows for several types of intermolecular interactions that can be modeled computationally. These non-covalent interactions are crucial for understanding its physical properties and its behavior in the solid state or in solution.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is the formation of hydrogen-bonded dimers. Carboxylic acids are well-known to form stable cyclic dimers in the solid state and in nonpolar solvents, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. Computational studies on acetic acid dimers and various naphthalenedicarboxylic acids have used DFT to calculate the geometry and binding energy of these hydrogen-bonded structures. nih.govsoton.ac.uk For this compound, steric hindrance from the peri-hydrogen and the adjacent tert-butyl group might influence the planarity and strength of this dimer.

Supramolecular Chemistry and Crystal Engineering of 2 Tert Butyl 1 Naphthoic Acid Derivatives

Host-Guest Complexation and Clathrate Formation

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site that accommodates another molecule (the guest). wikipedia.orgnih.govresearchgate.net These interactions are governed by non-covalent forces and are central to supramolecular chemistry. taylorandfrancis.comnih.gov The ability of a molecule like 2-tert-Butyl-1-naphthoic acid to act as a host is influenced by its size, shape, and the presence of functional groups capable of engaging in intermolecular interactions.

While specific studies on the clathrate formation of this compound are not extensively documented, the structural characteristics of naphthoic acids, in general, suggest a potential for such behavior. The rigid, planar naphthyl backbone combined with the hydrogen-bonding capability of the carboxylic acid group can lead to the formation of well-defined cavities and channels within the crystal lattice. These voids can potentially encapsulate smaller guest molecules, leading to the formation of clathrates or inclusion compounds. wikipedia.org The bulky tert-butyl group can play a crucial role in this context by acting as a spacer, preventing dense packing and thereby promoting the formation of porous structures capable of accommodating guests.

Rational Design of Crystalline Architectures

The rational design of crystalline architectures, a cornerstone of crystal engineering, aims to predict and control the self-assembly of molecules into desired solid-state structures. This is achieved by leveraging strong, directional, and predictable non-covalent interactions, often referred to as supramolecular synthons. For this compound, the carboxylic acid group is the most powerful tool for rational design.

Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a highly predictable and stable supramolecular synthon. mdpi.com This dimerization can be exploited to assemble molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The large, aromatic naphthyl group provides a platform for π-π stacking interactions, which can further guide the assembly process, often leading to layered structures.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The solid-state structure of this compound derivatives is dictated by a hierarchy of non-covalent interactions. nih.govmdpi.comnih.gov A thorough analysis of these interactions is crucial for understanding and predicting the crystal packing.

Hydrogen Bonding: The primary interaction governing the assembly of this compound is the O-H···O hydrogen bond between the carboxylic acid moieties. This typically results in the formation of centrosymmetric dimers. mdpi.commdpi.com

C-H···O and C-H···π Interactions: Beyond the strong carboxylic acid dimerization, weaker C-H···O and C-H···π hydrogen bonds play a significant role in stabilizing the crystal structure. mdpi.com The aromatic C-H groups of the naphthalene (B1677914) ring and the aliphatic C-H groups of the tert-butyl substituent can act as hydrogen bond donors to the oxygen atoms of the carboxyl group or the π-system of an adjacent naphthalene ring.

π-π Stacking: The planar naphthalene core is predisposed to engage in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial in organizing the molecules into columns or layers. The bulky tert-butyl group can influence the geometry of these stacks, potentially leading to slipped-stack or herringbone arrangements rather than a direct face-to-face overlap.

Below is a table summarizing the key non-covalent interactions expected in the crystal structures of this compound derivatives.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen Bond O-H (Carboxyl)O=C (Carboxyl)2.5 - 2.8Formation of robust dimers, primary structural motif.
Hydrogen Bond C-H (Aromatic)O=C (Carboxyl)3.0 - 3.5Stabilization of 3D network, linking primary motifs.
Hydrogen Bond C-H (Aliphatic)O=C (Carboxyl)3.0 - 3.6Fine-tuning of molecular arrangement.
π-π Stacking Naphthalene RingNaphthalene Ring3.3 - 3.8Formation of columnar or layered structures.
Van der Waals All atomsAll atoms> 3.5Overall crystal cohesion and dense packing.

Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. cardiff.ac.uk This phenomenon is of great importance in materials science and pharmaceuticals, as different polymorphs can exhibit different physical properties. Naphthoic acid derivatives are known to exhibit polymorphism. researchgate.netnih.govsemanticscholar.org

For this compound, the potential for polymorphism arises from the possibility of different hydrogen-bonding patterns and varied conformations of the molecule in the solid state. While the carboxylic acid dimer is the most common motif, other arrangements, such as catemeric chains, are also possible, which could lead to different polymorphs.

The bulky tert-butyl group significantly influences the crystal packing. It can disrupt simple, close-packed arrangements that might be adopted by less substituted naphthoic acids. This steric hindrance can lead to the formation of more complex and potentially less dense packing arrangements. The interplay between the directional hydrogen bonds, the broader π-π stacking interactions, and the steric demands of the tert-butyl group determines the final crystal packing. In some cases, the frustration in achieving dense packing due to bulky substituents can lead to the formation of metastable polymorphs.

Influence of Molecular Conformation on Solid-State Structures

The conformation of a molecule in the solid state can differ from its preferred conformation in solution, and this has a profound impact on the resulting crystal structure. researchgate.netresearchgate.net For this compound, the key conformational variable is the torsion angle between the plane of the naphthalene ring and the carboxylic acid group.

Due to the steric hindrance imposed by the adjacent tert-butyl group at the 2-position, the carboxylic acid group is likely forced to twist out of the plane of the naphthalene ring. This non-planar conformation is a critical factor in determining how the molecules can approach each other to form hydrogen bonds and pack in the crystal lattice. nih.govucr.ac.crnih.gov The specific dihedral angle adopted in the crystal will be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

Furthermore, the rotational orientation of the tert-butyl group itself can influence the local packing environment. The interplay between these conformational factors and the intermolecular forces ultimately dictates which of the possible crystal structures is energetically most favorable.

Applications in Organic Synthesis and Materials Science

2-tert-Butyl-1-naphthoic Acid as a Chiral Auxiliary or Ligand Precursor

In stereochemistry, a chiral auxiliary is a molecular unit temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. The inherent chirality of the auxiliary biases the reaction, and it is typically recovered for reuse. While not a traditional chiral auxiliary itself, the rigid structure and significant steric hindrance of this compound make it an important precursor for developing chiral ligands.

The substitution pattern, with a bulky tert-butyl group at the C2 position adjacent to the C1 carboxylic acid, creates a high barrier to rotation around the C-C bond connecting the naphthalene (B1677914) ring to other molecular fragments. This restricted rotation is the basis for atropisomerism, a type of chirality arising from a sterically hindered axis rather than a stereocenter. This property is famously exploited in widely used ligands like BINAP and BINOL. nih.govacs.org

Research has explored the synthesis of related axially chiral, enantiopure 1,1'-binaphthyl-2-carboxylic acids (BINA-Cox) which serve as effective ligands in transition metal catalysis, such as in titanium-catalyzed asymmetric hydroalkoxylation. researchgate.net The structural principles that grant these binaphthyl compounds their catalytic efficacy are present in precursors like this compound, which can be elaborated into ligands where the chiral axis controls the stereochemical outcome of a reaction. psu.eduresearchgate.net

Utilization as a Building Block in Complex Chemical Syntheses

A building block is a fundamental compound used as a starting material for the synthesis of more complex molecules. scbt.com Naphthoic acids are recognized as crucial substructures in many bioactive molecules and functional materials, making their synthesis and subsequent functionalization a key focus of organic chemistry. acs.orgyoutube.com

Modern synthetic methods like C-H functionalization allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, providing an efficient way to modify core structures without lengthy pre-functionalization steps. nih.govyoutube.com Research has demonstrated that the 2-naphthoic acid skeleton is an excellent substrate for these types of reactions. For instance, a novel C-H amination protocol using azidium ions enables the direct installation of an amino group onto the naphthalene core. acs.orgacs.org In the case of 1- and 2-naphthoic acids, this reaction proceeds with high regioselectivity, favoring amination at the 5-position. acs.org This method allows for the late-stage functionalization of complex molecules, including pharmaceuticals and organic materials. acs.orgacs.org

Furthermore, efficient methods have been developed for the synthesis of the multisubstituted 1-naphthoic acid core itself. One such method involves a Ruthenium-catalyzed [2+2+2] benzannulation of phthalic anhydrides with two alkyne molecules, which proceeds via C-H activation and uses air as the oxidant. acs.orgacs.org The resulting carboxyl group on the product can then be used to direct further functionalization. acs.org

Table 1: Selected Synthetic Transformations Involving Naphthoic Acid Scaffolds
TransformationReagents/CatalystPosition of FunctionalizationApplicationSource(s)
C-H AminationAzidium Ions (from Triazene/t-BuOCl/KPF₆)5-positionSynthesis of complex arylamines acs.org, acs.org
[2+2+2] BenzannulationPhthalic Anhydride, Alkynes / Ru-catalystN/A (Forms the core)Synthesis of multisubstituted 1-naphthoic acids acs.org, acs.org
Lewis-Acid-Mediated RearrangementOxabenzonorbornadienes / Lewis Acid1-hydroxy-2-esterAccess to novel substitution patterns acs.org, nih.gov

Role in the Development of New Catalytic Systems

The development of new catalytic systems is essential for advancing chemical synthesis, enabling reactions to be more efficient, selective, and environmentally friendly. This compound and its derivatives contribute to this field primarily in two ways: as substrates for catalytic reactions and as foundational structures for new catalysts.

As a substrate, naphthoic acids have been used to study and develop catalytic processes for decarboxylation. Catalytic decarboxylation removes the carboxylic acid group and is important in petroleum refining to reduce the acidity of crude oil. mdpi.com Studies have shown that solid acid catalysts, such as HZSM-5 zeolite, are effective for the decarboxylation of naphthenic acids, a class of compounds that includes naphthoic acid. mdpi.com In the realm of biocatalysis, cytochrome P450 enzymes have been identified through genome mining that can act as biocatalysts to hydroxylate 2-naphthoic acid, producing 7- and 8-hydroxy-2-naphthoic acids in an environmentally friendly manner. nih.gov

As a structural backbone, its derivatives can serve as organocatalysts or as ligands for metal catalysts. Organocatalysis uses small, chiral organic molecules to catalyze asymmetric reactions. youtube.comyoutube.com The principles used in developing ligands from this compound (as discussed in section 7.1) are directly applicable to creating new catalytic systems where the ligand's structure dictates the reaction's outcome.

Integration into Chemomechanical Polymers and Advanced Materials

The distinct structural features of this compound—a rigid, flat naphthalene core and a bulky, hydrophobic tert-butyl group—make it an attractive component for the design of advanced polymers and materials. The tert-butyl group is known to impart specific properties to polymers, such as increased hardness, high hydrophobicity, improved hydrolytic stability, and reduced chain entanglement in solution. univarsolutions.com

Aromatic carboxylic acids are widely used as organic linkers to construct metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.netsci-hub.se Naphthalenedicarboxylates, for example, are used to build robust MOFs, where the naphthalene unit forms the structural strut of the framework. researchgate.net By analogy, this compound can act as a monofunctional linker or a surface modifier in MOFs, where its bulky group could be used to fine-tune pore size and surface properties.

In polymer science, aromatic polyimides containing tert-butyl groups have been synthesized for use in gas separation membranes. mdpi.com The bulky groups disrupt polymer chain packing, creating free volume that can enhance gas permeability. The incorporation of a monomer like this compound into polymer chains could similarly be used to control polymer morphology and create materials with tailored mechanical or separation properties. The combination of the rigid naphthalene backbone and the space-filling tert-butyl group offers a powerful tool for designing polymers with specific free volumes and inter-chain interactions.

Design and Application of Advanced Chemical Probes for Receptor Characterization (Excluding Clinical/Human Data)

The 2-naphthoic acid scaffold has proven to be an exceptionally valuable template for the structure-based design of advanced chemical probes. These probes are critical tools for characterizing receptors and understanding their function in a non-clinical research setting.

A prominent example is the development of antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes. nih.govacs.org Researchers identified a highly potent and selective antagonist based on the 2-naphthoic acid core: 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, known as PPTN. nih.govresearchgate.net This molecule served as the foundational building block for designing high-affinity fluorescent probes. acs.org

Guided by computer modeling of the receptor's structure, scientists synthesized derivatives of PPTN where a fluorescent dye could be attached without losing the molecule's high binding affinity. nih.govacs.org The strategy involved adding a linker chain to the piperidine (B6355638) ring of PPTN, a position deemed suitable for attaching a fluorophore. researchgate.net This led to the creation of probes like MRS4174, which incorporates an Alexa Fluor 488 dye. This new probe exhibited an exceptionally high affinity for the P2Y₁₄ receptor, with a Kᵢ value of just 80 picomolar (pM), a significant improvement over the precursor compounds. nih.govacs.org Such highly potent and selective fluorescent probes are invaluable for use in laboratory assays, such as flow cytometry, to quantify receptor binding and study structure-activity relationships, without relying on radioligands. acs.orgacs.org

Table 2: P2Y₁₄ Receptor Antagonists and Probes Based on the 2-Naphthoic Acid Scaffold
Compound Name/NumberDescriptionBinding Affinity (Kᵢ)Source(s)
6 (PPTN) Parent antagonist compound with a 2-naphthoic acid core.0.3 nM acs.org
22 Alkyne precursor derived from PPTN for "click" chemistry attachment.13 nM acs.org, acs.org
30 (MRS4174) Fluorescent probe with an Alexa Fluor 488 dye attached to the scaffold.80 pM acs.org, acs.org, nih.gov
32 Fluorescent probe with a BODIPY dye attached to the scaffold.Weaker affinity than MRS4174 acs.org

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Routes and Functionalization

The synthesis and functionalization of sterically hindered aromatic carboxylic acids like 2-tert-butyl-1-naphthoic acid are moving beyond classical methods towards more efficient and selective modern techniques. A key area of advancement lies in the late-stage functionalization of the naphthalene (B1677914) core and the direct manipulation of the bulky alkyl substituent.

Functionalization of the tert-Butyl Group: The tert-butyl group is often considered a chemically inert blocking group. However, recent breakthroughs are challenging this perception. Non-directed catalytic hydroxylation of sterically congested primary C-H bonds, including those in tert-butyl groups, has been demonstrated using electron-poor manganese catalysts. gatech.edu This method utilizes hydrogen peroxide as an oxidant and operates effectively in a nonafluoro-tert-butyl alcohol solvent, generating a potent manganese-oxo species capable of oxidizing the strong C-H bonds of a tert-butyl group. gatech.edu Applying such a strategy to this compound could generate novel derivatives with a hydroxymethyl group, opening up further synthetic transformations.

Functionalization Strategy Catalyst/Reagent Potential Outcome for this compound Reference
C-H ArylationPalladium(II)-sulfoxide-oxazoline (sox) / Fe-phthalocyanineArylation at the C8 position of the naphthalene ring. rsc.org
C-H AminationAzidium ions / thermolysisAmination at the 5-position of the naphthalene ring. researchgate.netresearchgate.net
tert-Butyl HydroxylationManganese catalyst / H₂O₂Conversion of the tert-butyl group to a 2-hydroxy-2-methylpropyl group. gatech.edu
Dearomative CycloadditionEnergy Transfer CatalysisFormation of 3D molecular scaffolds via cycloaddition to the naphthalene ring. acs.orgacs.org

Novel Applications in Material Science and Advanced Chemical Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a range of applications in material science and advanced chemical technologies. The combination of a large, rigid aromatic surface with a bulky, insulating group can lead to materials with tailored properties.

Organic Electronics: Naphthalene derivatives are of significant interest in the field of organic electronics. gatech.edu Anthracene derivatives substituted with naphthyl groups have been shown to have optoelectronic properties that are highly dependent on the substitution pattern, with some exhibiting high charge transport mobility in thin-film field-effect transistors. rsc.org The steric bulk of the tert-butyl group in this compound could be exploited to control the intermolecular packing of naphthalene-based materials, potentially leading to improved performance in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs) by preventing undesirable aggregation.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids are versatile building blocks for the construction of coordination polymers and MOFs. researchgate.netmdpi.com These materials have applications in gas storage, separation, and catalysis. The steric hindrance provided by the tert-butyl group in this compound could direct the assembly of metal ions into novel network topologies with specific pore sizes and functionalities. Research into sterically hindered aromatic tethered dicarboxylic acids has shown that the length of a flexible tether between two such acid groups is critical for the adoption of specific hydrogen-bonding motifs in the crystal lattice. acs.org This highlights the potential for fine-tuning the solid-state structures of materials derived from this compound.

High-Performance Polymers: The incorporation of bulky pendent groups into polymer backbones is a known strategy for modifying their physical properties, such as increasing solubility and thermal stability. mdpi.com Aromatic polyamides containing bulky side chains have been shown to be readily soluble in organic solvents and can be cast into flexible, transparent films. mdpi.com Monomers based on a this compound scaffold could be polymerized to create novel high-performance polymers with enhanced processability and specific thermal and mechanical properties.

Integration of Machine Learning and AI in Design and Discovery

The vast chemical space and the complex interplay of steric and electronic effects make the design and discovery of molecules based on the this compound scaffold an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Accelerated Catalyst and Ligand Design: Genetic algorithms and other ML models are being developed for the de novo design of transition metal catalysts. chemrxiv.org These algorithms can explore beyond predefined chemical libraries to identify novel ligands with desired thermodynamic and kinetic properties for specific reactions. For a molecule like this compound, which could serve as a ligand in catalysis, AI could be used to predict its coordination behavior and to design derivatives with optimized steric and electronic properties for a target catalytic cycle. Molecular field analysis (MFA), a regression-based data-driven approach, can visualize structural information that is important for properties like enantioselectivity, guiding the rational design of new, more effective catalysts. rsc.org

AI/ML Application Methodology Potential Impact on this compound Research Reference
Virtual ScreeningQuantitative Structure-Activity Relationship (QSAR)Rapidly screen virtual libraries of derivatives for potential biological activity or material properties. nih.gov
Ligand DesignGenetic Algorithms / DFTDe novo design of novel catalysts using the naphthoic acid as a scaffold, optimizing for specific reactions. chemrxiv.org
Conformational AnalysisGenerative Autoencoders / MD SimulationsPredict the accessible 3D structures and dynamic behavior, guiding design for specific binding pockets or crystal packing. nih.govresearchgate.net
Reaction PredictionData-Driven ScreeningAccelerate the discovery of new reactions and cycloadditions by predicting reactivity based on molecular features. acs.orgacs.org

Exploration of New Reactivity Modes and Catalytic Cycles

The unique steric and electronic environment of this compound paves the way for the exploration of new reactivity modes and its application in novel catalytic cycles. The interplay between the bulky tert-butyl group and the directing carboxylic acid function can lead to unprecedented chemical transformations.

Steric-Controlled Reactivity: The steric bulk of the tert-butyl group can be expected to direct reactions to less hindered positions of the naphthalene ring. This can be exploited to achieve regioselectivity that is complementary to electronically controlled reactions. Furthermore, the steric hindrance can influence the stability of reactive intermediates, potentially enabling the isolation and study of species that would otherwise be transient.

New Catalytic Roles: Carboxylic acids are known to act as additives or co-catalysts in a variety of reactions, including direct arylation polymerization. acs.org Studies have shown that the steric bulk of the carboxylic acid additive can have a profound effect on the polymerization rate and the molecular weight of the resulting polymer. acs.org this compound could be investigated as a bulky additive in such polymerizations, potentially leading to polymers with unique microstructures and properties. Furthermore, its use as a ligand in transition metal catalysis could lead to catalysts with unique selectivity due to the defined steric environment around the metal center.

Dearomatization Reactions: The dearomatization of aromatic compounds is a powerful strategy for the synthesis of complex three-dimensional molecules from simple flat starting materials. Recently, energy transfer-catalyzed dearomative cycloadditions of heteroarenes have been discovered using a data-driven screening approach. acs.orgacs.org Applying such strategies to the naphthalene core of this compound could lead to a variety of novel, densely functionalized, and C(sp³)-rich molecular scaffolds that would be difficult to access through conventional means.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-tert-Butyl-1-naphthoic acid, and how do reaction parameters affect yield and purity?

  • Methodological Answer : Synthesis typically involves carboxylation or alkylation of naphthalene derivatives. For example, analogous methods to β-naphthol carboxylation (using CO₂ under alkaline conditions) may apply, with tert-butyl group introduction via Friedel-Crafts alkylation . Key parameters include temperature control (to avoid side reactions), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography. Yield optimization requires monitoring intermediates by HPLC (>98% purity threshold as a benchmark) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical advice for persistent irritation . Store in a cool, dry environment to minimize degradation, and dispose of waste via certified hazardous waste protocols .

Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Design controlled reactions with varying solvents (polar vs. nonpolar), catalysts (e.g., Lewis acids), and temperature gradients. Monitor reaction progress via TLC or FTIR, and isolate products using acid-base extraction. Include control experiments (e.g., without catalyst) to confirm mechanistic pathways .

Advanced Research Questions

Q. What advanced analytical techniques are optimal for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for steric and electronic environment analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity assessment requires HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?

  • Methodological Answer : Conduct replicate studies under standardized conditions (e.g., IUPAC-recommended buffer systems for pKa determination). Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability. Cross-validate results with computational models (DFT for pKa prediction) to identify outliers .

Q. What methodologies assess the stability and degradation kinetics of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis, oxidation). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can researchers optimize synthetic routes to minimize tert-butyl group migration or steric hindrance effects in this compound derivatives?

  • Methodological Answer : Employ sterically hindered bases (e.g., 2,6-lutidine) to direct regioselectivity during alkylation. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. Computational modeling (molecular docking) can predict steric clashes and guide reagent selection .

Data Reporting and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including exact molar ratios, solvent grades, and equipment specifications. Provide raw spectral data (NMR, MS) in supplementary materials and cite established protocols for purity verification .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters. Use PAT (Process Analytical Technology) tools for real-time monitoring and adjust conditions dynamically to maintain consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.